molecular formula C11H8BrNO B12966125 5-Bromo-2-phenylpyridin-3-ol

5-Bromo-2-phenylpyridin-3-ol

Cat. No.: B12966125
M. Wt: 250.09 g/mol
InChI Key: YVIOOEXAHKGKHG-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylpyridin-3-ol is a chemical compound with the molecular formula C11H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a phenyl group attached to the pyridine ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenylpyridin-3-ol typically involves the bromination of 2-phenylpyridin-3-ol. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The process involves the same bromination reaction but is scaled up to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenylpyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include ketones or aldehydes depending on the specific conditions.

    Reduction: Products include de-brominated compounds or fully reduced hydrocarbons.

Scientific Research Applications

5-Bromo-2-phenylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylpyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridin-3-ol: Similar structure but lacks the phenyl group.

    2-Phenylpyridin-3-ol: Similar structure but lacks the bromine atom.

    5-Iodopyridin-3-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

5-Bromo-2-phenylpyridin-3-ol is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-2-phenylpyridin-3-ol

InChI

InChI=1S/C11H8BrNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h1-7,14H

InChI Key

YVIOOEXAHKGKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)O

Origin of Product

United States

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